Quinolinium, 1,1'-(1,4-butanediyl)bis-

Description

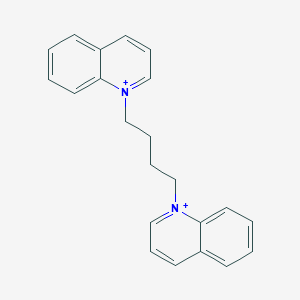

Quinolinium, 1,1'-(1,4-butanediyl)bis- is a bis-quaternary ammonium compound comprising two quinolinium moieties linked by a flexible 1,4-butanediyl chain. The compound’s aromatic quinoline rings contribute to π-π stacking interactions, while the butanediyl spacer allows conformational flexibility, influencing its coordination behavior in metal-organic frameworks (MOFs) and supramolecular assemblies .

Properties

CAS No. |

47355-68-0 |

|---|---|

Molecular Formula |

C22H22N2+2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-(4-quinolin-1-ium-1-ylbutyl)quinolin-1-ium |

InChI |

InChI=1S/C22H22N2/c1-3-13-21-19(9-1)11-7-17-23(21)15-5-6-16-24-18-8-12-20-10-2-4-14-22(20)24/h1-4,7-14,17-18H,5-6,15-16H2/q+2 |

InChI Key |

UDTFBDQGKZRSEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CCCC[N+]3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of quinoline derivatives with a butanediyl linker. One common method is the reaction of quinoline with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the quinoline nitrogen attacks the bromine atoms on the butanediyl linker, forming the desired product.

Industrial Production Methods

Industrial production of Quinolinium, 1,1’-(1,4-butanediyl)bis- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium oxides.

Reduction: Reduction reactions can convert the quinolinium units to dihydroquinolines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinium rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinolinium oxides, dihydroquinolines, and various substituted quinolinium derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Quinolinium, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinolinium, 1,1’-(1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. The quinolinium units can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Bridging Chain Length

(a) Quinolinium, 1,1'-(1,10-decanediyl)bis- (CAS 78697-53-7)

- Structure : Features a longer 1,10-decanediyl bridge.

- Applications : Studied for its surfactant-like behavior and antimicrobial activity .

(b) Pyridinium, 1,1'-(1,4-butanediyl)bis-, diiodide (CAS Not Specified)

- Structure: Replaces quinoline with smaller pyridine rings.

- Properties: Higher solubility in water compared to quinolinium analogs due to reduced steric hindrance and aromatic surface area.

- Applications : Widely used as a disinfectant (e.g., cetylpyridinium chloride derivatives) .

Key Insight : Chain length directly impacts solubility and biological activity. Shorter chains (e.g., butanediyl) favor coordination chemistry, while longer chains (e.g., decanediyl) enhance hydrophobic interactions .

Variation in Aromatic Systems

(a) 4,4'-(1,4-Phenylene ethenediyl)bisquinoline (CAS 51249-14-0)

- Structure: Quinoline units connected via a rigid phenylene-ethenediyl bridge.

- Properties : Extended conjugation enhances luminescence and photostability.

- Applications: Potential use in optoelectronic devices due to strong π-π interactions .

(b) Benzene, 1,1'-(1,4-butanediyl)bis- (CAS 1083-56-3)

- Structure : Benzene rings linked by a butanediyl chain.

- Properties : Lacks nitrogen heteroatoms, reducing polarity and coordination capability.

- Applications : Primarily used as a precursor in organic synthesis .

Key Insight: Quinolinium derivatives exhibit superior coordination and luminescent properties compared to benzene analogs, attributed to nitrogen heteroatoms and extended conjugation .

Metal Coordination Behavior

(a) MOFs with 1,1'-(1,4-Butanediyl)bis(imidazole) (bbi)

- Structure : Imidazole-based ligand with a butanediyl bridge.

- Properties : Forms 2D→3D interpenetrated networks with Co(II) and Zn(II), exhibiting tunable luminescence.

- Applications : Catalysis and sensing; e.g., (H₂bbi)₂[Mo₈O₂₆] catalyzes olefin epoxidation with high efficiency .

(b) Diquat Derivatives (1,1'-(1,4-Butanediyl)-bis-bipyridinium)

- Structure : Bipyridinium units linked by butanediyl.

- Properties : Strong redox activity, used in herbicides and electrochemical sensors.

- Data : Polarographic reduction at pH 6.8 shows distinct redox peaks compared to ethanediyl analogs .

Key Insight: Flexibility of the butanediyl bridge in quinolinium derivatives enables diverse coordination geometries, while bipyridinium analogs prioritize redox functionality .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Catalysis: The butanediyl-bridged quinolinium analog in MOFs demonstrates self-separation properties in epoxidation reactions, enabling recyclability without significant activity loss .

- Luminescence : Zinc(II) and cobalt(II) complexes with butanediyl-linked ligands exhibit room-temperature fluorescence, suggesting applications in sensing and light-emitting materials .

- Biological Activity: Pyridinium analogs with butanediyl bridges show higher antimicrobial efficacy than quinolinium derivatives, likely due to improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.